molecular formula C24H27ClFN3O3S B3409534 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-88-4

3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B3409534
CAS No.: 892776-88-4
M. Wt: 492 g/mol
InChI Key: XPIAMYZPSIKQFZ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a chlorobenzenesulfonyl group, an ethylpiperazinyl group, and a fluoro group. These substitutions confer specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions

    Synthesis of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base such as pyridine.

    Piperazine Substitution: The ethylpiperazinyl group can be introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group on the quinoline core.

Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the substituents on the benzene ring.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

    Pharmacology: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases, due to its unique chemical structure and biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a tool compound in biological research to study the effects of specific chemical modifications on biological activity and to elucidate molecular mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways, such as DNA gyrase or topoisomerase, which are essential for bacterial DNA replication and cell division.

    Disruption of Cell Membranes: The compound may interact with and disrupt cell membranes, leading to cell lysis and death.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response, thereby exerting therapeutic effects.

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are also quinolone derivatives, share similar structural features and biological activities.

    Sulfonyl Compounds: Compounds like sulfonamides, which contain the sulfonyl group, have similar chemical properties and are used as antibiotics.

    Piperazine Derivatives: Compounds like piperazine and its derivatives, which contain the piperazine ring, are used in various therapeutic applications, including as anthelmintics and antipsychotics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-3-9-29-16-23(33(31,32)18-7-5-17(25)6-8-18)24(30)19-14-20(26)22(15-21(19)29)28-12-10-27(4-2)11-13-28/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIAMYZPSIKQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Reactant of Route 3
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3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Reactant of Route 4
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

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